3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
Overview
Description
3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester is an organic compound with the molecular formula C12H18O2. It is a derivative of cyclohexene, featuring a carboxylic acid group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of 3-cyclohexene-1-carboxylic acid with ethanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ethyl ester.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification processes. Advanced techniques, such as continuous flow reactors, can be employed to enhance the efficiency and yield of the reaction. Additionally, purification methods, such as distillation, are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Substitution reactions can result in the formation of halogenated derivatives or alkylated products.
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzymes and receptors, providing insights into biological processes.
Medicine: . Its ability to undergo various chemical reactions makes it a versatile starting material for the creation of new drugs.
Industry: In the industrial sector, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique properties make it suitable for use in a wide range of applications, from cosmetics to food additives.
Mechanism of Action
The mechanism by which 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would vary based on the specific biological system and the intended therapeutic effect.
Comparison with Similar Compounds
3-Cyclohexene-1-carboxylic acid, methyl ester: This compound is structurally similar but has a methyl ester group instead of an ethyl ester group.
2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester: This compound has a different substitution pattern on the cyclohexene ring.
Uniqueness: 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester is unique due to its specific substitution pattern and the presence of the ethyl ester group
Properties
IUPAC Name |
ethyl 6,6-dimethyl-2-methylidenecyclohex-3-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-5-14-11(13)10-9(2)7-6-8-12(10,3)4/h6-7,10H,2,5,8H2,1,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVGPJULTGXWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=C)C=CCC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865744 | |
Record name | 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35044-58-7 | |
Record name | Ethyl 6,6-dimethyl-2-methylene-3-cyclohexene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35044-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035044587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6,6-dimethyl-2-methylenecyclohex-3-enecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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